molecular formula C7H7BrClF3N2 B1272609 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 529512-78-5

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1272609
CAS No.: 529512-78-5
M. Wt: 291.49 g/mol
InChI Key: QAEDGRVAFKSCMX-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with the chemical formula C7H6BrF3N2·HCl. It is a solid at room temperature and is used primarily in research settings. This compound is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenylhydrazine moiety, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Bromo-5-(trifluoromethyl)aniline+Hydrazine hydrate2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride\text{2-Bromo-5-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Bromo-5-(trifluoromethyl)aniline+Hydrazine hydrate→2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the presence of the bromine atom and the trifluoromethyl group, which enhance the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylhydrazine hydrochloride
  • 2-Bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride
  • 2-Bromo-6-(trifluoromethyl)phenylhydrazine hydrochloride

Uniqueness

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the specific positioning of the bromine atom and the trifluoromethyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEDGRVAFKSCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378448
Record name 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529512-78-5
Record name 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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